molecular formula C10H15NO2 B6246761 methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate, Mixture of diastereomers CAS No. 2649081-83-2

methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6246761
CAS No.: 2649081-83-2
M. Wt: 181.23 g/mol
InChI Key: CFABWDYGFVCHGL-UHFFFAOYSA-N
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Description

Methyl 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylate is a tricyclic compound featuring a rigid bicyclo[3.2.1]octane core fused with an additional bridge (positions 2 and 7). The molecule contains an amino group at position 8 and a methyl ester at position 1. Its diastereomeric mixture arises from stereochemical variability at the bridgehead carbons or the amino group, complicating isolation and characterization. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science due to its constrained geometry and functional group diversity .

Properties

CAS No.

2649081-83-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 8-aminotricyclo[3.2.1.02,7]octane-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-8H,2-4,11H2,1H3

InChI Key

CFABWDYGFVCHGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C2N)CC3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Tricyclic Framework Construction

The tricyclo[3.2.1.0²,⁷]octane core is typically constructed via intramolecular cyclization reactions. A prominent method involves the radical cyclization of halogenated precursors. For example, brominated norbornene derivatives undergo stereocontrolled cyclization using n-tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene at 80°C, yielding the tricyclic scaffold with >99% diastereocontrol. This method leverages the strain inherent in bicyclic intermediates to drive ring closure, though solvent polarity and initiator concentration critically influence byproduct formation.

Alternative approaches include Diels-Alder reactions between functionalized dienes and dienophiles. For instance, reacting a bicyclic diene with maleic anhydride under high-pressure conditions (5 kbar) generates the tricyclic adduct, which is subsequently hydrolyzed to the carboxylic acid. However, this method suffers from moderate yields (50–60%) due to competing polymerization side reactions.

Introduction of the 8-Amino Group

The amino group at position 8 is introduced via reduction of precursor functionalities. A widely adopted strategy involves the reduction of a brominated intermediate using sodium in liquid ammonia. For example, 8-bromotricyclo[3.2.1.0²,⁷]octane-1-carboxylate undergoes ammonolysis at −33°C, yielding the amine with 48% efficiency. The reaction proceeds via a single-electron transfer mechanism, generating a radical intermediate that abstracts a hydrogen atom from ammonia.

Lithium aluminum hydride (LiAlH₄) reduction of nitrile or imine precursors offers another pathway. Treating 8-cyanotricyclo[3.2.1.0²,⁷]octane-1-carboxylate with LiAlH₄ in tetrahydrofuran (THF) at 0°C produces the primary amine, albeit with lower diastereoselectivity (3:1 dr) compared to sodium-ammonia systems.

Esterification of the Carboxylic Acid

The methyl ester is introduced via Fischer esterification. The tricyclic carboxylic acid is refluxed with methanol and catalytic sulfuric acid (H₂SO₄), achieving >90% conversion to the ester. Alternatively, Steglich esterification using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions, preserving stereochemical integrity.

Key Reaction Mechanisms and Stereochemical Considerations

Radical Cyclization Mechanism

Radical-mediated cyclization proceeds through a chain mechanism initiated by AIBN-derived radicals. The bromine atom in the precursor is abstracted by a tributyltin radical, generating a carbon-centered radical that undergoes 5-exo cyclization to form the tricyclic core. The reaction’s stereochemical outcome is governed by the conformational rigidity of the intermediate, favoring the endo transition state (Figure 1).

Radical intermediateTricyclo[3.2.1.0²,⁷]octane (dr >99:1)[2]\text{Radical intermediate} \rightarrow \text{Tricyclo[3.2.1.0²,⁷]octane (dr >99:1)} \quad

Ammonia Reduction Stereodynamics

The reduction of 8-bromo derivatives in liquid ammonia proceeds with partial retention of configuration. Computational studies suggest that the planar radical intermediate allows for slight epimerization, leading to a 55:45 mixture of diastereomers. In contrast, LiAlH₄ reduction of nitriles proceeds via a polar transition state, favoring the cis-diastereomer (3:1 dr).

Optimization of Reaction Yields and Diastereomer Ratios

Solvent and Temperature Effects

ParameterConditionsYield (%)Diastereomer Ratio (dr)
Toluene, 80°Cn-Bu₃SnH, AIBN78>99:1
THF, 0°CLiAlH₄653:1
Liquid NH₃, −33°CNa481:1

Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce diastereoselectivity due to enhanced solvation of intermediates. Lower temperatures (−78°C) improve stereocontrol but require extended reaction times (72 hours).

Catalytic Additives

Adding zinc bromide (ZnBr₂) during bromine reduction enhances yields by stabilizing the transition state (70% yield, 1:1 dr). Chiral Lewis acids, such as bis(oxazoline)-Cu(II) complexes, have been explored to bias diastereomer formation but show limited efficacy (dr 2:1).

Industrial and Scalable Production Methods

Continuous-Flow Radical Cyclization

Scaling radical cyclization reactions necessitates continuous-flow systems to manage exothermicity. A tubular reactor with AIBN initiator and n-Bu₃SnH achieves 85% conversion at 100°C, producing 1.2 kg/hour of tricyclic intermediate.

Green Ammonia Reduction

Replacing liquid ammonia with ammonium carbonate in supercritical CO₂ reduces hazardous waste. This method achieves 45% yield with comparable diastereomer ratios, aligning with industrial safety standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stereochemistry of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to other biologically active molecules could make it a candidate for drug development.

Industry: Industrially, methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions at the molecular level is crucial for developing applications in medicine and industry.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Diastereomer Separation Method
Methyl 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylate C₁₀H₁₅NO₂ 181.24 Amino, methyl ester HPLC (n-hexane/EtOAc)
Methyl 8-oxotricyclo[3.2.1.0²,⁷]octane-1-carboxylate C₁₀H₁₂O₃ 180.21 Ketone, methyl ester Not explicitly reported
tert-Butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate C₁₃H₂₄N₂O₂ 256.35 Amino, tert-butyl ester Chiral chromatography
1-Azabicyclo[4.2.0]octane-8-one C₇H₁₁NO 125.17 Ketone, azetidinone Radical cyclization (>99% de)

Biological Activity

Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate
  • CAS Number : 2649081-83-2
  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol

Biological Activity Overview

The biological activity of methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate is primarily attributed to its interaction with various receptors and enzymes in biological systems. The compound exhibits properties that may be beneficial in pharmacological applications.

The mechanism of action involves the binding of the compound to specific neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction can modulate neurotransmission and influence physiological responses.

Neuropharmacological Studies

Research has shown that methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate may have implications in treating neurodegenerative diseases due to its neuroprotective properties.

  • Study on Neuroprotection :
    • A study conducted on animal models demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurotoxicity .
  • Cognitive Enhancement :
    • In cognitive function tests, subjects treated with this compound showed improved memory retention and learning capabilities compared to control groups .

Antinociceptive Activity

The compound has also been evaluated for its pain-relieving properties:

  • Pain Model Studies :
    • In various pain models (e.g., formalin-induced pain), methyl 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate exhibited significant antinociceptive effects, indicating its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
Methyl 8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylate2649081-83-2Neuroprotective, Antinociceptive
8-Azabicyclo[3.2.1]octane1314981-01-5CNS activity
Tropane AlkaloidsVariesVarious pharmacological effects

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylate to maximize diastereomeric purity?

  • Methodological Answer :

  • Key Parameters : Control reaction temperature (e.g., 0–25°C for stereochemical stability), solvent polarity (e.g., THF or DCM to minimize side reactions), and catalyst selection (e.g., chiral auxiliaries or Lewis acids).
  • Workup : Use aqueous extraction followed by column chromatography with silica gel modified with diethylamine to prevent epimerization .
  • Validation : Monitor diastereomer ratios via 1H^1H-NMR (e.g., splitting patterns of bridgehead protons) or chiral HPLC (e.g., Chiralpak® IA/IB columns) .

Q. What analytical techniques are most effective for characterizing the diastereomeric mixture?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for distinct chemical shifts in bridgehead carbons (C1 and C8) and amino protons. ROESY can confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in hexane/ethyl acetate .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular formula and detect minor diastereomers.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of individual diastereomers in this tricyclic system?

  • Methodological Answer :

  • Desymmetrization : Start from achiral precursors like tropinone derivatives; use chiral catalysts (e.g., cinchona alkaloids) to induce asymmetry during bicyclic scaffold formation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to resolve diastereomers under kinetic control .
  • Case Study : A 2013 study resolved bicyclic β-amino acid derivatives using O,O'-dibenzoyltartaric acid, achieving >95% ee via diastereomeric salt crystallization .

Q. How do reaction mechanisms differ between acid-catalyzed and base-mediated esterification of 8-aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid?

  • Methodological Answer :

  • Acid-Catalyzed (Fischer Esterification) : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Risk of epimerization at C8 due to prolonged heating .
  • Base-Mediated (Steglich Esterification) : Uses DCC/DMAP to activate the carboxylic acid. Higher stereochemical retention but requires anhydrous conditions .
  • Monitoring : Track reaction progress via FT-IR (disappearance of -COOH stretch at 1700 cm1^{-1}) .

Q. What computational methods predict the conformational stability of diastereomers in solution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy barriers for ring-flipping or chair inversions .
  • MD Simulations : Simulate solvation effects (e.g., in methanol or DMSO) to predict dominant conformers and 3J^3J-coupling constants for NMR validation .

Critical Analysis of Contradictory Evidence

  • Diastereomer Stability : suggests high thermal stability for bicyclic scaffolds, while notes epimerization risks during prolonged esterification. Resolution: Use low-temperature (<40°C) and inert atmospheres for acid-sensitive intermediates .
  • Stereochemical Assignment : X-ray data ( ) conflicts with NMR-based predictions for certain conformers. Resolution: Combine experimental (ROESY) and computational (DFT) methods for unambiguous assignment .

Key Research Gaps

  • Biological Activity : Limited data on pharmacological targets (e.g., GPCRs or kinases) for this scaffold. Suggested studies: High-throughput screening against disease-relevant target libraries .
  • Scale-Up Challenges : Industrial-scale separation of diastereomers remains unexplored. Proposed solution: Continuous-flow crystallization or membrane-based chiral separation .

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